Cas no 2171990-67-1 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid)

2-({3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclopentyl backbone with a carboxylic acid-functionalized linker, enabling efficient conjugation in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, ensuring selective deprotection under mild basic conditions. The compound’s unique design facilitates the incorporation of cyclopentyl-based modifications into peptide sequences, enhancing structural diversity. Its stability under standard SPPS conditions and compatibility with common coupling reagents make it a practical choice for researchers developing constrained or functionalized peptides. The product is particularly valuable in medicinal chemistry and bioconjugation studies where precise control over peptide architecture is required.
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid structure
2171990-67-1 structure
Product Name:2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid
CAS No:2171990-67-1
MF:C23H24N2O6
MW:424.446466445923
CID:6313618
PubChem ID:165801372
Update Time:2025-11-01

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid
    • EN300-1486685
    • 2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)acetic acid
    • 2171990-67-1
    • Inchi: 1S/C23H24N2O6/c26-21(27)13-31-25-22(28)14-9-10-15(11-14)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,29)(H,25,28)(H,26,27)
    • InChI Key: LQTOXZJTMFAGMM-UHFFFAOYSA-N
    • SMILES: O(C(NC1CCC(C(NOCC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 424.16343649g/mol
  • Monoisotopic Mass: 424.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid Pricemore >>

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Additional information on 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid

Introduction to 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic Acid (CAS No. 2171990-67-1)

2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid is a sophisticated organic compound with a molecular structure that underscores its potential in the realm of pharmaceutical and biochemical research. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2171990-67-1, has garnered attention due to its intricate molecular framework and the diverse functionalities it embodies. The presence of a fluoren-9-yl moiety, combined with an amide linkage and an acetic acid side chain, positions this molecule as a candidate for further exploration in drug discovery and molecular biology applications.

The compound’s structure is characterized by a central cyclopentyl ring, which is a common motif in bioactive molecules due to its ability to mimic natural steroidal frameworks. This cyclopentyl group is further modified with an amino function that is protected as a methoxycarbonyl (MOC) derivative. This protective group is strategically employed in synthetic chemistry to shield the amino group during subsequent transformations while maintaining overall molecular stability.

The introduction of the fluoren-9-yl substituent adds another layer of complexity to the molecule. Fluorene derivatives are well-documented for their photophysical properties, making them valuable in materials science and optoelectronic applications. However, in the context of pharmaceuticals, fluorene-based structures have also shown promise as bioisosteres, potentially enhancing solubility, metabolic stability, or binding affinity in drug candidates.

The terminal functionality of the molecule is an acetic acid moiety. This carboxylic acid group not only contributes to the compound’s solubility in polar solvents but also serves as a potential site for further derivatization or biological interaction. The overall architecture of 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid suggests it could be a precursor or intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in developing molecules that incorporate multiple pharmacophoric elements within a single scaffold. This approach can lead to synergistic effects between different functional groups, potentially enhancing therapeutic efficacy while reducing side effects. The structure of CAS No. 2171990-67-1 aligns well with this trend, as it combines several distinct moieties that could interact with biological targets in novel ways.

The amide linkage in the molecule also warrants attention. Amides are ubiquitous in bioactive compounds due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The specific placement of the amide group between the cyclopentyl ring and the fluorene moiety may influence conformational flexibility and accessibility for biological binding.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before experimental synthesis. By leveraging machine learning models trained on large datasets of known bioactive compounds, virtual screening can identify promising candidates like 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid for further investigation. These computational approaches are particularly valuable for exploring complex structures like this one, where traditional experimental screening might be time-consuming and resource-intensive.

The synthesis of such intricate molecules often involves multi-step organic transformations, each requiring careful optimization to ensure high yield and purity. The use of protecting groups like methoxycarbonyl is a hallmark of modern peptide chemistry and allows for selective functionalization at multiple sites within the molecule. This modular approach to synthesis is essential for constructing complex scaffolds like those found in CAS No. 2171990-67-1.

In terms of potential applications, this compound could serve as a building block for designing novel therapeutics targeting various diseases. Its structural features suggest it might be particularly relevant in areas such as oncology or immunomodulation, where molecules with multiple interacting sites are often sought after. Additionally, its fluorene component opens possibilities for applications beyond traditional small-molecule drugs, such as fluorescent probes or imaging agents.

The acetic acid side chain at one end of the molecule provides another point of interaction with biological systems. Carboxylic acids are known to participate in various biochemical processes, including enzyme inhibition and receptor binding. By carefully tuning the properties of this side chain—such as its length or substitution pattern—researchers can fine-tune the biological activity of derivatives of CAS No. 2171990-67-1.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentylformamido)oxy)acetic acid (CAS No. 2171990-67) will remain at the forefront of drug discovery efforts. Their complex structures offer opportunities for innovation and may lead to breakthroughs in treating challenging diseases by providing novel chemical entities with unique biological profiles.

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